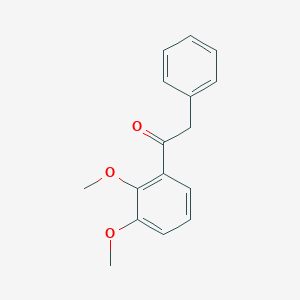![molecular formula C23H33NO B14149229 N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide CAS No. 890096-16-9](/img/structure/B14149229.png)
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is a synthetic organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which undergoes acylation in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . This intermediate is then subjected to further reactions to introduce the ethyl, methyl, and phenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring the high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the phenyl and butanamide groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability. This property is particularly valuable in drug delivery systems, where the compound can facilitate the transport of therapeutic agents to target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is unique due to its specific structural features, which include the combination of an adamantane moiety with a butanamide group. This combination imparts unique chemical and physical properties, making it distinct from other adamantane derivatives .
Propriétés
Numéro CAS |
890096-16-9 |
|---|---|
Formule moléculaire |
C23H33NO |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C23H33NO/c1-15(2)21(20-7-5-4-6-8-20)22(25)24-16(3)23-12-17-9-18(13-23)11-19(10-17)14-23/h4-8,15-19,21H,9-14H2,1-3H3,(H,24,25) |
Clé InChI |
OQWGLWCRYXDABC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
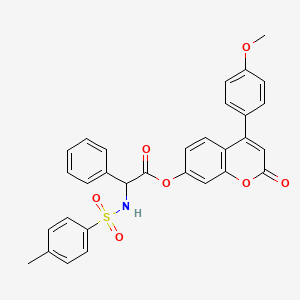
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
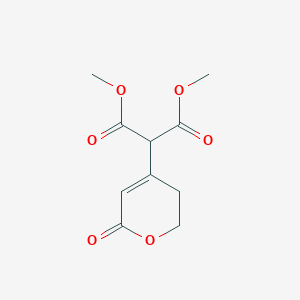
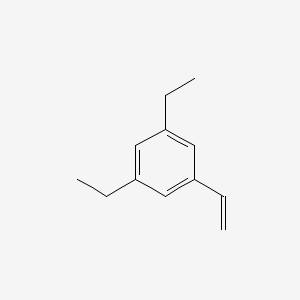
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)
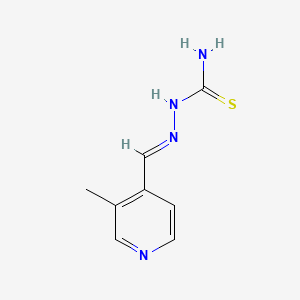
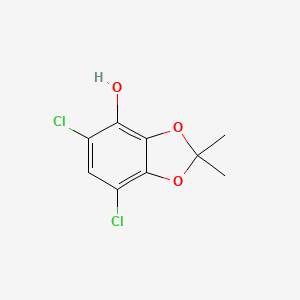
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
